2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

Übersicht

Beschreibung

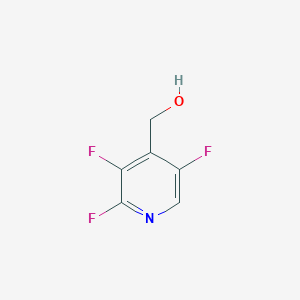

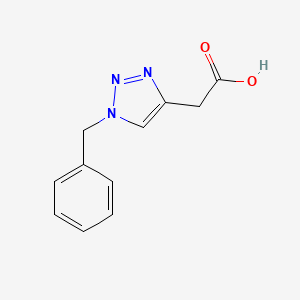

“2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic compound. The triazole ring is substituted with a benzyl group at the 1-position and an acetic acid group at the 2-position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes was prepared by the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides .Molecular Structure Analysis

The molecular structure of “2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” is characterized by the presence of a 1,2,3-triazole ring, a benzyl group, and an acetic acid group . The exact structure and geometry would depend on the specific substituents and their positions on the triazole ring.Chemical Reactions Analysis

The chemical reactions involving “2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” would depend on the specific conditions and reagents used. The triazole ring is known to participate in various reactions, including Copper (I)-catalyzed azide-alkyne cycloaddition .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Compounds incorporating the 1-benzyl-1H-1,2,3-triazole moiety, such as “2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid”, have been synthesized and tested as potential acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .

Anticancer Agent

Some compounds incorporating the 1-benzyl-1H-1,2,3-triazol-4-yl moiety have shown strong cytotoxicity against human cancer cell lines . For instance, compound 5g was found to be more potent than adriamycin, a commonly used anticancer drug .

Antimicrobial Activity

Triazole and pyrazole compounds containing thiazole derivatives have demonstrated significant antimicrobial activity . These compounds have shown high growth inhibitory activity at low MIC values .

Antioxidant Activity

These compounds have also shown remarkable antioxidant activity, as demonstrated in the DPPH free radical-scavenging assay . This suggests potential applications in conditions where oxidative stress plays a role .

Industrial Applications

Compounds containing the triazole moiety have found wide use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Bioconjugation and Chemical Biology

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Peptide Bond Surrogate

The 1,4-disubstituted 1,2,3-triazoles are known to act as a surrogate for the peptide bond . This property, along with their chemical and biological stability, makes them useful in the design of bioactive molecules .

Hydrogen Bond Formation

The triazole ring can act as a hydrogen bond acceptor and donor simultaneously . This offers various types of binding to the target enzyme, which can be exploited in the design of new drugs .

Wirkmechanismus

Target of Action

Similar compounds such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine are known to interact with copper ions, particularly cu(i), stabilizing them towards disproportionation and oxidation .

Mode of Action

Related compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also interact with its targets in a similar manner, potentially influencing chemical reactions.

Pharmacokinetics

Related compounds have been described as having drug-like properties , suggesting that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also exhibit favorable pharmacokinetic properties.

Result of Action

Related compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also have cytotoxic effects.

Action Environment

It’s worth noting that related compounds have been described as stable under normal storage conditions .

Eigenschaften

IUPAC Name |

2-(1-benzyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAZRSGRAKKDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B3344990.png)

![4-Chloro-7-(2-fluoro-4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3345009.png)